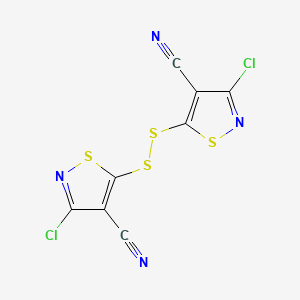
5,5'-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each thiazole ring substituted with a chlorine atom and a cyano group. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) typically involves the formation of the thiazole rings followed by the introduction of the disulfide linkage. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-1,2-thiazole-4-carbonitrile with a disulfide-forming reagent can yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the cyclization and disulfide formation.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atoms on the thiazole rings can be substituted with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); reactions often performed in aqueous or organic solvents.
Substitution: Amines, thiols; reactions conducted in polar solvents such as ethanol or methanol, often with the aid of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) involves its interaction with molecular targets through its reactive functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The chlorine and cyano groups on the thiazole rings can participate in electrophilic and nucleophilic interactions, affecting various biochemical pathways. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Disulfanediylbis(3-methylthiophene-2,4-dicarbonitrile): Similar structure with thiophene rings instead of thiazole rings.
2,2’-Disulfanediylbis(4-chloroaniline): Contains aniline rings instead of thiazole rings.
4,5-Dihydrobenzo[1,2-d3,4-d]bisthiazole: A tricyclic derivative with a similar disulfide linkage.
Uniqueness
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) is unique due to the presence of both chlorine and cyano substituents on the thiazole rings, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
1026-67-1 |
|---|---|
Molekularformel |
C8Cl2N4S4 |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
3-chloro-5-[(3-chloro-4-cyano-1,2-thiazol-5-yl)disulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8Cl2N4S4/c9-5-3(1-11)7(15-13-5)17-18-8-4(2-12)6(10)14-16-8 |
InChI-Schlüssel |
VASZOARBXGCOGH-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(SN=C1Cl)SSC2=C(C(=NS2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


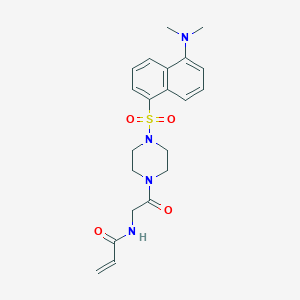
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
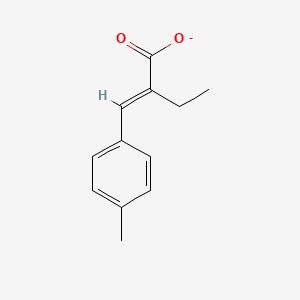
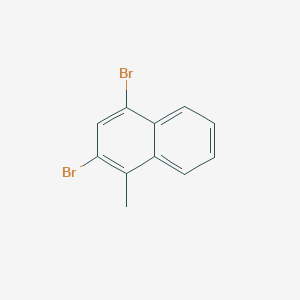
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
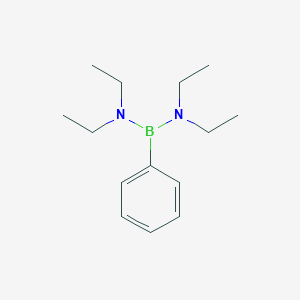
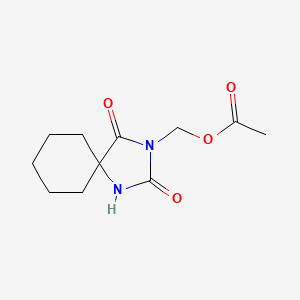
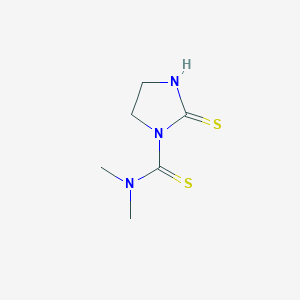



![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
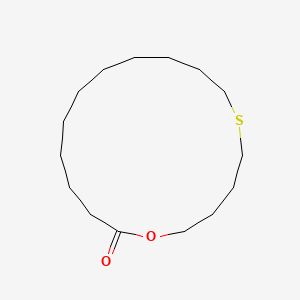
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
